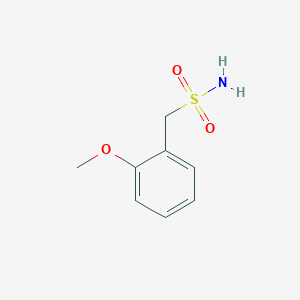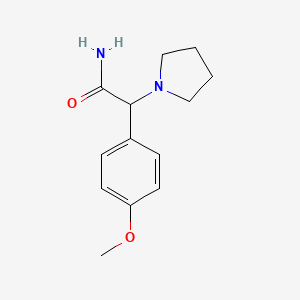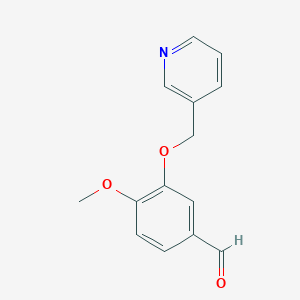![molecular formula C8H14N2OS B3022503 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride CAS No. 920460-93-1](/img/structure/B3022503.png)
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride
Vue d'ensemble
Description
The compound "3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride" is a chemical that likely contains a thiazole ring, a common structure in various organic compounds, particularly those with potential pharmacological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The specific compound mentioned also includes an amino group and a propanol moiety, suggesting it could be a derivative synthesized for biological activity or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related thiazole compounds involves the use of activated ketomethylenic compounds for the Gewald and Dimroth reactions, which are methods for constructing heterocyclic frameworks such as 1,2,3-triazoles and thiophenes . Although the exact synthesis of "3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride" is not detailed, it can be inferred that similar methodologies could be applied to synthesize this compound, utilizing reagents that allow for the introduction of the amino and propanol groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various functional groups. In the case of the compound , the methyl group on the thiazole ring and the additional amino and propanol groups suggest a molecule with multiple sites for potential reactivity and interaction. X-ray diffraction studies have been used to confirm the structures of related compounds, which is a critical step in ensuring the correct molecular geometry and electronic configuration .
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. The papers provided indicate that related compounds can undergo reactions with amines to afford products with stabilized push-pull systems . These reactions are important for modifying the electronic properties of the molecules, which can have significant implications for their reactivity and potential biological activity. The compound "3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride" could similarly undergo reactions with nucleophiles due to the presence of the amino group, leading to a wide range of possible derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride" are not explicitly provided in the papers, we can deduce certain properties based on the structure. Thiazole derivatives typically exhibit moderate to high stability and can have varying solubility in organic solvents depending on the nature of their substituents. The presence of the propanol group suggests that the compound may have some degree of solubility in water, which could be relevant for its application in biological systems. The dihydrochloride indicates the presence of two hydrochloric acid molecules, which could make the compound more soluble in polar solvents and potentially more reactive.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride finds application in the field of chemical synthesis, particularly in the creation of nitrogen-rich and metal-rich compounds. For instance, in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, reactions involving 5-aminotetrazole and 1,3-dichloroisopropanol under basic conditions have been studied, which indicates the potential use of similar structures in synthesizing novel compounds with specific functionalities (Klapötke, Stiasny, & Stierstorfer, 2017).
Bi-heterocyclic Compound Synthesis
A novel series of bi-heterocyclic propanamides were synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, demonstrating the utility of thiazolyl derivatives in producing compounds with significant biological activities. These compounds were found to exhibit promising activity against enzymes, showcasing the potential of thiazolyl derivatives in medicinal chemistry and drug discovery (Abbasi et al., 2020).
Anticancer and Antimicrobial Research
Compounds related to 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride have been evaluated for their potential anticancer and antimicrobial properties. For example, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have shown activity against melanoma and breast cancer cell lines, highlighting the therapeutic potential of thiazolyl derivatives in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).
Molecular Aggregation Studies
The compound and its related structures have been studied for their role in molecular aggregation, particularly in the context of fluorescence emission spectra and circular dichroism (CD) spectra in different solvents. Such studies are crucial for understanding the physicochemical properties of thiazolyl derivatives and their potential applications in materials science (Matwijczuk et al., 2016).
Propriétés
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-7-5-10-8(12-7)6-9-3-2-4-11/h5,9,11H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGIJNNGJDHTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)










![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)